2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid
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Overview
Description
2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid is a heterocyclic compound that belongs to the imidazo[1,5-B]pyridazine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be carried out under various conditions, including multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Industrial Production Methods
Industrial production methods for this compound often employ large-scale condensation reactions and oxidative coupling strategies to ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-B]pyridazines .
Scientific Research Applications
2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their applications in medicinal chemistry.
Imidazo[1,2-a]pyrimidines: Another class of related compounds with significant attention in synthetic chemistry.
Imidazo[4,5-b]pyridines: These derivatives are also structurally related and have been studied for their unique chemical properties.
Uniqueness
2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid stands out due to its specific substitution pattern and the presence of a carboxymethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8ClN3O2 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
2-(2-chloro-7-methylimidazo[1,5-b]pyridazin-5-yl)acetic acid |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-11-6(4-9(14)15)7-2-3-8(10)12-13(5)7/h2-3H,4H2,1H3,(H,14,15) |
InChI Key |
YTDYZVJXWWIQMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1N=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
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